molecular formula HNO6P2Tc B1221951 Technetium imidodiphosphate CAS No. 66142-88-9

Technetium imidodiphosphate

Cat. No.: B1221951
CAS No.: 66142-88-9
M. Wt: 270.87 g/mol
InChI Key: ITMQYJRTIAQKMG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Technetium imidodiphosphate (Tc-99m IDP) is a radiopharmaceutical complex recognized for its properties as a bone-seeking imaging agent in preclinical and veterinary research. Its primary research value lies in scintigraphy for the study of skeletal pathologies, where it localizes in areas of altered osteogenesis and high bone turnover. The mechanism of action is based on the ligand's affinity for inorganic bone matrix; upon administration, the technetium-99m labeled imidodiphosphate adsorbs onto the surface of hydroxyapatite crystals and amorphous calcium phosphate deposits in actively remodeling bone, allowing for the external detection of metabolic activity and lesions . Research in equine models has characterized its biological profile, demonstrating rapid blood clearance and significant renal excretion, making it a suitable tracer for investigating musculoskeletal disorders in large animals . As a historical precursor to more widely adopted agents like technetium-99m methylene diphosphonate (MDP), Tc-99m IDP remains a compound of interest for specialized research applications exploring the structure-activity relationships of bone-seeking radiopharmaceuticals . This product is strictly For Research Use Only.

Properties

CAS No.

66142-88-9

Molecular Formula

HNO6P2Tc

Molecular Weight

270.87 g/mol

IUPAC Name

dioxidophosphinimyl phosphate;technetium(4+)

InChI

InChI=1S/H3NO6P2.Tc/c1-8(2,3)7-9(4,5)6;/h(H3-2,1,2,3,4,5,6);/q-2;+4/p-2

InChI Key

ITMQYJRTIAQKMG-UHFFFAOYSA-L

SMILES

N=P([O-])([O-])OP(=O)([O-])[O-].[Tc+4]

Canonical SMILES

N=P([O-])([O-])OP(=O)([O-])[O-].[Tc+4]

Synonyms

Tc-99m-IDP
Tc-99m-imidodiphosphate
Tc-99m-iminodiphosphonate
technetium imidodiphosphate
technetium Tc 99m-imidodiphosphate

Origin of Product

United States

Synthetic Methodologies for Technetium Imidodiphosphate Complexes

Precursor Chemistry and Ligand Synthesis for Imidodiphosphonate Derivatives

The synthesis of polymethylene diphosphonic acids, which are analogs of imidodiphosphate with a P-(CH2)n-P linkage, has been achieved through the acid hydrolysis of their corresponding tetraethyl or isopropyl esters. snmjournals.org For instance, the synthesis of ethylene (B1197577) diphosphonic acid (n=2 in P-(CH2)n-P) has been reported and shown to have a bone affinity similar to methylene (B1212753) diphosphonate (MDP). snmjournals.org

The purity of the synthesized ligand is crucial and is often verified using techniques such as thin-layer chromatography and infrared spectroscopy to confirm the presence of the desired chemical structure and absence of impurities. snmjournals.org

Reduction Strategies for Pertechnetate (B1241340) in Imidodiphosphate Complexation

Technetium is typically obtained from a molybdenum-99/technetium-99m generator as the pertechnetate ion (TcO4-), in which technetium exists in a +7 oxidation state. luc.edunumberanalytics.com In this state, it does not readily form complexes with chelating agents like imidodiphosphate. luc.edu Therefore, a reduction of the technetium to a lower, more reactive oxidation state (commonly +3, +4, or +5) is a prerequisite for complexation. luc.edunumberanalytics.com

The most widely used reducing agent for the preparation of technetium-99m radiopharmaceuticals is stannous chloride (SnCl2). luc.eduresearchgate.net This method is effective and works well in aqueous solutions, which is ideal for pharmaceutical preparations. luc.edu In this process, the stannous ion (Sn2+) is oxidized to the stannic ion (Sn4+) while the pertechnetate ion is reduced. luc.edu The reduced technetium is then in a cationic form that can readily react with the anionic imidodiphosphate ligand to form a stable chelate. luc.edu The general reaction can be summarized as:

Sn²⁺ + TcO₄⁻ → Sn⁴⁺ + reduced Tc

The amount of stannous chloride used is a critical parameter that needs to be optimized to ensure efficient labeling and to avoid the formation of unwanted colloids. nih.govcncb.ac.cn

While stannous chloride is the most common reducing agent, other agents have been explored for specific applications. nih.gov Formamidine (B1211174) sulfinic acid has been evaluated as an alternative, offering the advantage of not requiring nitrogen-purging of the solutions. nih.govresearchgate.net However, this method often requires heating, which may not be suitable for heat-sensitive ligands. nih.govresearchgate.net Other reducing agents that have been investigated include sodium borohydride, which is effective in alkaline media, and various metal ions. researchgate.net

The mechanism of reduction can be complex and may involve the formation of intermediate technetium species. The choice of reducing agent can influence the final oxidation state of the technetium in the complex and, consequently, its stability and biological behavior. researchgate.net

Stannous Chloride Reduction Protocols in Aqueous Systems

Reaction Conditions and Optimization for Complex Formation

The successful formation of the technetium imidodiphosphate complex is highly dependent on the reaction conditions. The optimization of these parameters is essential to achieve high radiochemical purity and stability of the final product.

The pH of the reaction mixture plays a crucial role in the complexation process. The stability of both the reducing agent and the resulting technetium complex is pH-dependent. For stannous chloride reduction, the reaction is typically carried out in an acidic to neutral pH range to prevent the hydrolysis of the stannous ion. researchgate.net However, the optimal pH for complexation with the imidodiphosphate ligand may differ. The use of appropriate buffer systems is therefore important to maintain the desired pH throughout the reaction. The complexation of metal ions generally increases with increasing pH. umich.edu The solubility and speciation of technetium(IV), a common reduced state, are also highly dependent on pH. researchgate.net

The complexation reaction is often carried out at room temperature and is typically rapid, with high labeling yields achieved within minutes. unm.edu However, in some cases, heating may be necessary to accelerate the reaction or to ensure the formation of a specific complex. nih.govresearchgate.net For instance, the use of formamidine sulfinic acid as a reducing agent requires heating to around 50-100°C for approximately 10-15 minutes. researchgate.net The reaction time is another critical parameter that needs to be controlled to ensure the completion of the reaction and to minimize the formation of impurities. The stability of the complex over time is also an important consideration. researchgate.net

Interactive Data Table: Parameters for this compound Synthesis

ParameterTypical Range/ValueSignificance
Ligand Concentration Milligram quantities per vialAffects complexation efficiency and stability.
Stannous Chloride (SnCl₂) Concentration Microgram to milligram quantitiesCrucial for efficient reduction of pertechnetate.
pH Acidic to Neutral (for SnCl₂ reduction)Influences the stability of the reducing agent and the final complex.
Temperature Room Temperature (for SnCl₂) or 50-100°C (for other agents)Affects the rate of the complexation reaction.
Reaction Time Minutes to ~15 minutesEnsures complete complex formation and minimizes impurity generation.

Ligand-to-Metal Ratio Optimization

The stoichiometry of the reactants in the formulation of technetium-based radiopharmaceuticals is a crucial parameter that governs the efficiency of the labeling reaction and the purity of the resulting complex. nih.gov An optimal balance between the ligand, the metallic precursor, and any reducing agents is necessary to maximize the yield of the desired this compound complex while minimizing the formation of impurities such as free pertechnetate (TcO₄⁻) and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂). europeanpharmaceuticalreview.com

Research on other technetium complexes, such as ⁹⁹ᵐTc-aprotinin, has demonstrated that increasing the concentration of the stannous chloride reductant can lead to a higher radiochemical purity of the final product. nih.gov This principle is broadly applicable to the synthesis of this compound. The ideal ratio is one that ensures complete reduction and complexation of the technetium without promoting the formation of byproducts. This is often determined empirically by systematically varying the concentrations of the ligand and the stannous salt and measuring the resulting radiochemical purity.

The following interactive table illustrates the typical effect of varying the concentration of the stannous chloride reducing agent on the radiochemical purity of a technetium-labeled compound, based on findings from related research.

Effect of Stannous Chloride Concentration on Radiochemical Purity

Stannous Chloride (SnCl₂) Concentration (µg/mL)Average Radiochemical Purity (%)
18095.5
28098.2

This data is based on research on ⁹⁹ᵐTc-aprotinin and serves as an illustrative example of the optimization process. nih.gov

Purification and Isolation Techniques for Research-Grade this compound

The production of research-grade this compound necessitates rigorous purification to remove unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of technetium complexes. nih.govnih.gov It offers high resolution, allowing for the separation of the desired this compound complex from closely related impurities. nih.gov In the context of technetium radiopharmaceuticals, reversed-phase HPLC is commonly employed, often using a C18 column. nih.gov

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of components with different polarities. nih.gov The identity of the purified technetium complex can be confirmed by comparing its retention time with that of a well-characterized reference standard. mdpi.com HPLC analysis can achieve a radiochemical purity of over 95% for the isolated technetium complexes.

Filtration and Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a rapid and efficient method for the purification of radiopharmaceuticals. alasbimnjournal.net This technique utilizes a solid sorbent, typically packed in a cartridge, to selectively retain either the desired compound or the impurities. For the purification of technetium complexes, SPE cartridges such as Sep-Pak C18 are often used. alasbimnjournal.net

The choice of the sorbent and the elution solvent is critical for effective separation. For instance, a Sep-Pak C18 cartridge can be used to separate the lipophilic ⁹⁹ᵐTc-MIBI complex from more polar impurities. alasbimnjournal.net In the case of this compound, which is expected to be more hydrophilic, an appropriate SPE sorbent and solvent system would need to be selected to achieve separation from potential impurities. Alumina columns are also utilized in solid-phase extraction for the separation of technetium compounds. snmjournals.orgnih.gov

Filtration is a simpler technique that can be used to remove particulate impurities. For radiopharmaceutical preparations, sterile filtration is often the final step to ensure the absence of microorganisms.

Crystallization and Recrystallization Approaches

Crystallization is a fundamental technique for obtaining highly pure solid compounds. mt.com For organometallic compounds like this compound, crystallization can be an effective method for purification, provided the complex is a stable solid. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. researchgate.net As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. mt.com Impurities, being present in lower concentrations, tend to remain in the solution. uvic.ca

Recrystallization, which involves repeating the crystallization process, can further enhance the purity of the compound. researchgate.net The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. uvic.ca In some cases, a mixture of solvents (a solvent and an anti-solvent) is used to induce crystallization. reddit.com For some technetium salts, recrystallization has been successfully employed as a purification step. mdpi.com The purified crystals can then be isolated by filtration. google.com

Advanced Characterization Methodologies for Technetium Imidodiphosphate

Spectroscopic Techniques for Structural Elucidation and Electronic Structure

Spectroscopic methods are indispensable for elucidating the intricate structural and electronic details of technetium imidodiphosphate. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a window into its atomic-level architecture and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the coordination of the imidodiphosphate ligand to the technetium center. Of particular relevance is ³¹P NMR, given the presence of phosphorus atoms in the ligand. nih.govavantiresearch.com The chemical shift of the phosphorus nuclei is highly sensitive to their chemical environment. unive.itmpg.de Upon coordination to the technetium ion, a change in the electron density around the phosphorus atoms occurs, leading to a noticeable shift in the ³¹P NMR signal compared to the free ligand. nih.gov This coordination-induced shift provides direct evidence of complex formation.

Furthermore, the multiplicity and coupling constants in the NMR spectrum can offer additional structural information. For instance, spin-spin coupling between adjacent, magnetically active nuclei can help to deduce the connectivity of atoms within the molecule. While ⁹⁹Tc is an NMR-active nucleus, its large quadrupole moment can lead to significant line broadening, which may complicate the interpretation of ⁹⁹Tc NMR spectra for complexes with low symmetry. researchgate.net However, for highly symmetric complexes, ⁹⁹Tc NMR can provide valuable data on the metal's coordination environment. researchgate.net

The analysis of NMR data, including chemical shifts and coupling constants, allows researchers to map the ligand binding sites and understand the structural integrity of the this compound complex in solution. ubc.caosu.eduorganicchemistrydata.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and confirming the coordination of the ligand. wikimedia.orgmdpi.comnih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond strengths and molecular geometry. chemistrystudent.comuobabylon.edu.iq

In the IR spectrum of this compound, characteristic absorption bands corresponding to the P-N-P (imidodiphosphate) backbone and P-O bonds are of primary interest. libretexts.orgsci-hub.se Upon complexation with technetium, shifts in the vibrational frequencies of these groups are expected. For instance, the stretching frequency of the P-N-P bond may be altered due to the coordination of the ligand to the metal center. These shifts provide evidence of ligand binding and can offer insights into the coordination mode.

Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be active in one technique but not the other. nih.gov This complementarity allows for a more complete vibrational analysis of the molecule. The Raman spectrum of this compound would also be expected to show characteristic bands for the imidodiphosphate ligand, with shifts upon coordination to the technetium ion.

The table below summarizes some of the key vibrational modes that would be of interest in the analysis of this compound.

Functional Group Typical Vibrational Frequency Range (cm⁻¹) Spectroscopic Technique Information Gained
P-N-P Stretch900 - 1000IR, RamanConfirmation of imidodiphosphate backbone integrity and coordination to technetium.
P-O Stretch1000 - 1200IR, RamanInformation on the phosphate (B84403) groups and their interaction with the metal center.
N-H Bending1500 - 1650IRPresence of the imido group and potential involvement in hydrogen bonding.
Tc-O/Tc-N Stretch400 - 600IR, RamanDirect evidence of the coordination bonds between technetium and the ligand.

Note: The exact frequencies can vary depending on the specific coordination environment and molecular structure.

X-ray Absorption Spectroscopy (XAS, EXAFS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. xrayabsorption.org For this compound, XAS at the technetium K-edge or L-edge can be used to determine the oxidation state of the technetium and to characterize its coordination environment. nist.govresearchgate.net

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the technetium atom. xrayabsorption.orgresearchgate.net The energy of the absorption edge shifts to higher values with an increasing oxidation state.

The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local atomic environment around the technetium center. nist.govlehigh.edu Analysis of the EXAFS oscillations allows for the determination of the number and type of neighboring atoms, as well as their distances from the technetium atom. researchgate.netresearchgate.netaps.org This information is crucial for constructing a detailed model of the coordination sphere of technetium in the imidodiphosphate complex. esrf.frresearchgate.net

A hypothetical EXAFS analysis of this compound might yield the following structural parameters:

Parameter Description Typical Value Range
Coordination Number (N)The number of atoms directly bonded to the technetium center.4 - 6
Bond Distance (R)The distance between the technetium atom and its nearest neighbors (e.g., oxygen or nitrogen atoms of the ligand).1.8 - 2.5 Å
Debye-Waller Factor (σ²)A measure of the structural disorder or thermal vibrations in the coordination shell.Varies with temperature and structural rigidity.

These parameters are essential for building a precise three-dimensional model of the this compound complex.

UV-Visible Spectroscopy for Electronic Transitions and Redox States

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, this technique can provide insights into the electronic structure of the complex and the oxidation state of the technetium center. researchgate.netnih.gov

Coordination complexes of technetium often exhibit characteristic absorption bands in the UV-Vis region arising from different types of electronic transitions. libretexts.orgdiva-portal.org These can include d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the technetium atom. The energy and intensity of these transitions are influenced by the ligand field environment.

Ligand-to-metal charge transfer (LMCT) bands may also be observed, where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov The presence and position of these bands can provide information about the nature of the bonding between the technetium and the imidodiphosphate ligand. rsc.orgutwente.nl

By analyzing the UV-Vis spectrum, researchers can gain a qualitative understanding of the electronic structure and confirm the redox state of the technetium in the complex. researchgate.netresearchgate.net

Radiochemical Purity and Speciation Analysis in Research Settings

Ensuring the radiochemical purity of this compound is critical in research settings to guarantee that the observed properties are attributable to the desired compound and not to impurities.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, rapid, and straightforward method for assessing the radiochemical purity of ⁹⁹ᵐTc-labeled radiopharmaceuticals like this compound. nih.govresearchgate.net This technique separates different chemical species based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent system). banglajol.infoiha.org.ir

In the context of ⁹⁹ᵐTc-imidodiphosphate, the primary radiochemical impurities of concern are free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂). nih.gov By selecting appropriate stationary and mobile phases, these impurities can be effectively separated from the desired ⁹⁹ᵐTc-imidodiphosphate complex. The distribution of radioactivity along the TLC strip is then measured using a radiochromatogram scanner to quantify the percentage of each species. researchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each species in a given TLC system. nih.gov

A typical TLC system for the analysis of ⁹⁹ᵐTc-imidodiphosphate might exhibit the following Rf values:

Compound Stationary Phase Mobile Phase Typical Rf Value
⁹⁹ᵐTc-ImidodiphosphateSilica Gel (ITLC-SG)Saline (0.9% NaCl)0.0 - 0.1
Free Pertechnetate (⁹⁹ᵐTcO₄⁻)Silica Gel (ITLC-SG)Acetone or Methyl Ethyl Ketone (MEK)0.9 - 1.0
Hydrolyzed-Reduced Technetium (⁹⁹ᵐTcO₂)Silica Gel (ITLC-SG)Saline or Acetone/MEK0.0 - 0.1

Note: The specific Rf values can vary depending on the exact experimental conditions.

By using two different solvent systems, it is possible to separate and quantify the desired product and the potential impurities, thus determining the radiochemical purity of the this compound preparation. researchgate.netresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) with Gamma Detection for Speciation

High-Performance Liquid Chromatography (HPLC) coupled with a gamma detector is a cornerstone technique for the speciation analysis of technetium-based radiopharmaceuticals like this compound. arronax-nantes.fr Speciation, the analytical activity of identifying and quantifying the different chemical forms of an element, is critical in ensuring the quality and efficacy of these compounds.

The principle of this method involves the separation of different technetium species based on their interactions with a stationary phase within an HPLC column. arronax-nantes.fr As the separated species elute from the column, they pass through a gamma detector, which specifically measures the gamma radiation emitted by the technetium-99m (⁹⁹ᵐTc) isotope. arronax-nantes.fr This allows for the sensitive and selective quantification of each technetium-containing compound in the mixture.

Recent advancements have seen the coupling of HPLC with both elemental and molecular mass spectrometry, providing direct identification, characterization, and quantification of not only the desired technetium complex but also various impurities. rsc.org This is particularly significant as it can be performed without the need for "cold" or non-radioactive reference compounds, which are often unavailable for novel radiopharmaceuticals. rsc.org The use of a dual-flow-cell system in radio-HPLC further enhances quantification accuracy by allowing the total injected activity to be measured online prior to separation, with the sample acting as its own standard. nih.gov

Key Parameters for HPLC with Gamma Detection:

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase The material packed in the HPLC column that interacts with the analytes.The choice of stationary phase (e.g., reversed-phase C18) is crucial for separating this compound from impurities like pertechnetate (TcO₄⁻) and hydrolyzed-reduced technetium.
Mobile Phase The solvent that carries the analytes through the column.The composition and gradient of the mobile phase are optimized to achieve the best separation of the different technetium species.
Flow Rate The speed at which the mobile phase moves through the column.Affects the retention time and resolution of the separated peaks.
Gamma Detector A scintillation detector, often NaI(Tl), that measures gamma-ray emissions. nih.govProvides the high sensitivity and specificity required for detecting the low concentrations of ⁹⁹ᵐTc used in radiopharmaceuticals.

Capillary Electrophoresis for Charged Species Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that differentiates charged species based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org This method is particularly well-suited for the analysis of ionic complexes like this compound and its potential charged impurities.

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte solution. libretexts.org A high voltage is applied across the capillary, causing ions to migrate at different velocities depending on their charge-to-mass ratio. sciex.com Neutral species are not affected by the electric field and move with the electroosmotic flow. libretexts.org

Modes of Capillary Electrophoresis:

ModePrinciple of SeparationApplication in this compound Analysis
Capillary Zone Electrophoresis (CZE) Separation is based on differences in the charge-to-mass ratio of the analytes in a free solution. libretexts.orgsciex.comCZE can effectively separate the anionic this compound complex from other charged species, such as free pertechnetate.
Capillary Gel Electrophoresis (CGE) Separation occurs based on solute size as analytes migrate through a gel matrix within the capillary. wikipedia.orglibretexts.orgThis mode can be used to analyze the size and stability of the this compound complex.

The high efficiency, rapid analysis times, and minimal sample consumption make CE a valuable tool in the quality control and characterization of radiopharmaceuticals. sciex.com

Crystallographic and Morphological Analysis

Understanding the solid-state properties of this compound is crucial for its formulation and stability. Crystallographic and morphological analyses provide insights into its atomic arrangement and particulate characteristics.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in a specific pattern of directions. iastate.edu This diffraction pattern is unique to the crystalline structure of the compound. forcetechnology.com

By measuring the angles and intensities of the diffracted X-rays, a three-dimensional picture of the electron density within the crystal can be produced. wikipedia.org For a compound like this compound, which is often prepared as a lyophilized powder, X-ray powder diffraction (XRPD) is typically employed. iastate.edu XRPD can confirm the identity of the crystalline phases present and assess the degree of crystallinity. iastate.eduforcetechnology.com

Electron Microscopy (SEM/TEM) for Particulate and Surface Morphology

Electron microscopy techniques are indispensable for visualizing the morphology and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. e3s-conferences.orgvpi2004.com A focused beam of electrons is scanned across the material, and the resulting secondary or backscattered electrons are detected to form an image. vpi2004.com For this compound, which is often in a powdered or lyophilized form, SEM can reveal the size, shape, and surface texture of the particles. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution by transmitting a beam of electrons through an ultrathin sample. technologynetworks.com This allows for the visualization of the internal structure of the material. technologynetworks.com While sample preparation for TEM is more demanding, it can provide detailed information about the morphology and can be used to identify the presence of different phases or aggregates within the this compound formulation. e3s-conferences.orgnih.gov

Comparison of SEM and TEM for Morphological Analysis:

TechniqueInformation ProvidedSample RequirementsResolution
SEM Surface topography, particle size and shape. e3s-conferences.orgvpi2004.comConductive or coated sample. vpi2004.comNanometer to micrometer scale. nih.gov
TEM Internal structure, morphology, crystal structure. technologynetworks.comElectron-transparent thin section (typically <150 nm). technologynetworks.comnih.govSub-nanometer to nanometer scale. e3s-conferences.org

Electrochemical Characterization for Redox Chemistry

The synthesis of this compound involves the reduction of pertechnetate (TcO₄⁻) in the presence of a reducing agent and the imidodiphosphate ligand. Therefore, understanding the redox chemistry of the technetium center is fundamental.

Cyclic Voltammetry for Redox Potential and Oxidation States

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. als-japan.commtxlabsglobal.com In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. mtxlabsglobal.com The resulting plot of current versus potential is called a cyclic voltammogram. mtxlabsglobal.com

For this compound, CV can be used to:

Determine the redox potentials of the technetium complex. als-japan.com

Investigate the stability of different oxidation states of technetium in the complex. als-japan.com

Study the kinetics of the electron transfer reactions. cam.ac.uk

The shape of the cyclic voltammogram provides valuable information about the reversibility of the redox processes and the stability of the electrochemically generated species. cam.ac.uksci-hub.se

Coulometry for Quantitative Redox Investigations

Coulometry stands as a pivotal electrochemical technique for the quantitative analysis of the redox behavior of this compound. This method allows for the precise determination of the oxidation states of technetium within the complex, a critical factor in understanding its chemical properties and behavior in various environments. By applying a controlled potential to an electrochemical cell containing the technetium complex, the total charge required to quantitatively oxidize or reduce the technetium species is measured. This charge is directly proportional to the amount of substance transformed, as dictated by Faraday's laws of electrolysis, enabling a detailed investigation into the electron transfer processes involved.

The versatility of technetium to exist in multiple oxidation states, from -1 to +7, makes its coordination chemistry particularly complex and interesting for redox studies. chemistrycool.com The pertechnetate ion (TcO₄⁻), with technetium in the +7 oxidation state, is often the starting material for the synthesis of technetium-based radiopharmaceuticals. chemistrycool.com The reduction of pertechnetate in the presence of ligands like imidodiphosphate is a key step in the formation of the final complex. chemistrycool.com Coulometric methods provide a direct means to study the efficiency of this reduction and to characterize the resulting technetium species.

Research has employed controlled-potential coulometry to investigate the reduction of pertechnetate in the presence of various ligands, including diphosphonates. These studies are crucial for understanding the intricate chemistry involved in the formulation of technetium-diphosphonate complexes. For instance, the number of electrons transferred during the reduction of TcO₄⁻ can be determined, providing insight into the final oxidation state of the technetium in the complex.

Detailed Research Findings

Investigations into the redox properties of technetium complexes with diphosphonates have revealed that the oxidation state of technetium is highly dependent on the reaction conditions, such as pH and the nature of the reducing agent. For example, using Sn(II) as a reductant, the valence state of technetium in methylene (B1212753) diphosphonate (MDP) complexes was determined to be Tc(IV).

Further studies have demonstrated the ability to generate specific technetium oxidation states by carefully controlling the electrochemical parameters. It has been shown that Tc(III), Tc(IV), and Tc(V) complexes can be selectively produced depending on the pH and the titration method employed. This level of control is essential for developing a comprehensive understanding of the structure-activity relationships of these compounds.

The application of coulometry extends to the analysis of complex mixtures, allowing for the separation and quantification of different technetium-containing species. osti.gov This is particularly relevant in the context of radiopharmaceutical preparations, where multiple technetium complexes may be present.

The following interactive table summarizes key findings from coulometric investigations of technetium diphosphonate complexes, illustrating the influence of experimental conditions on the resulting technetium oxidation state.

LigandReductantpHMethodResulting Technetium Oxidation StateReference
Methylene Diphosphonate (MDP)Sn(II)Not SpecifiedAmperometryTc(IV)
1-hydroxy-ethylidene-1,1-diphosphonate (EHDP)Sn(II)2.5, 7.0, 12.0Potentiometric TitrationTc(III), Tc(IV), Tc(V)
Dicarboxypropane diphosphonate (DPD)Sn(II)3Not SpecifiedTc(IV)
Dicarboxypropane diphosphonate (DPD)Sn(II)>13Not SpecifiedTc(III)

Coordination Chemistry and Ligand Interactions of Technetium Imidodiphosphate

Principles of Imidodiphosphonate Ligand Design for Technetium Complexation

The design of ligands for technetium complexation is a cornerstone of radiopharmaceutical development, aiming to create stable complexes with favorable properties. dss.go.th The imidodiphosphonate (IDP) ligand, an analog of pyrophosphate and diphosphonates, features a P-N-P bond instead of a P-O-P or P-C-P linkage. snmjournals.org This structural feature is central to its coordination chemistry.

A key principle in the design of chelating ligands like IDP is the "bite angle," the angle formed between the two donor atoms and the central metal ion (e.g., O-Tc-O). This angle is dictated by the geometry of the ligand itself, specifically the bond angles and lengths of its backbone. For imidodiphosphate and its analogs, the geometry is remarkably similar, suggesting that their metal complexes would also share similar stability and structure. snmjournals.org Diphosphorus ligands with a single atom linker (like the nitrogen in IDP) are known to create small bite angles, a property that can enforce specific coordination geometries and influence the reactivity of the metal center. rsc.org

The structural parameters of the central atoms in imidodiphosphate compared to its analogs highlight these similarities and subtle differences.

CompoundCentral BondBond Length (Å)Bond Angle (°)Interphosphorous Distance (Å)
Imidodiphosphate (IDP)P-N-P1.681272.93
Pyrophosphate (PYP)P-O-P1.611292.92
Methylenediphosphonate (MDP)P-C-P1.771172.95

Table 1. Comparison of Interatomic Distances and Bond Angles for Imidodiphosphate and Related Ligands. Data sourced from Subramanian et al. (1975). snmjournals.org

The nitrogen atom in the P-N-P bridge of IDP also influences the electronic properties of the coordinating oxygen atoms. The electronegativity of the bridging atom affects the acidity of the phosphonic acid groups, which in turn impacts the pH range at which effective chelation can occur. dss.go.th

Coordination Modes and Geometries of Technetium Imidodiphosphate Complexes

The versatility of technetium's oxidation states allows for a variety of coordination geometries, with Tc(V) being common in radiopharmaceuticals. mdpi.com Tc(V) complexes often adopt a square pyramidal geometry, particularly those containing the [Tc=O]³⁺ core. mdpi.com

In the Technetium-IDP complex, the imidodiphosphonate ligand is expected to act as a bidentate chelator, coordinating to the technetium center through two of its oxygen atoms. This mode of binding is typical for diphosphonate ligands used in skeletal imaging agents. ethernet.edu.et The P-N-P backbone positions the terminal phosphate (B84403) groups in a way that allows for the formation of a stable six-membered chelate ring with the technetium ion.

While a definitive crystal structure for a simple Technetium-IDP complex is not widely available in the literature, its geometry is anticipated to be analogous to other technetium-diphosphonate complexes. snmjournals.org It is likely that these are oligomeric or polymeric structures in the solid state and in the formulation, involving bridging of the IDP ligands between technetium-tin centers. The coordination environment around the technetium ion would be completed by other ligands, such as oxo groups, depending on the specific oxidation state and reaction conditions.

Solution Chemistry and Stability Investigations

The stability of a technetium complex in solution is paramount for its utility. This stability is governed by several factors, including pH, ionic strength, and the kinetic inertness of the complex towards ligand exchange.

The formation of the Technetium-IDP complex is highly dependent on the pH of the solution. The imidodiphosphonate ligand possesses multiple acidic protons that dissociate at different pH values. For the ligand to be an effective chelator, the phosphonate (B1237965) groups must be at least partially deprotonated to make the oxygen atoms available for coordination.

Studies on imidodiphosphoric acids have shown them to be slightly weaker acids than their pyrophosphoric acid counterparts. dss.go.th This implies that the pH must be sufficiently high to ensure deprotonation and subsequent complexation. The labeling of IDP with ⁹⁹ᵐTc is typically carried out using a stannous ion reducing agent in a kit formulation, where the pH is carefully controlled to optimize complex formation and stability. snmjournals.org If the pH is too low, protonation of the ligand will compete with technetium binding. Conversely, if the pH is too high, there is a risk of forming insoluble technetium-hydroxide species (technetium dioxide).

pH RangeLigand StateEffect on Complexation
Low pH (Acidic)Fully or partially protonated (H₄IDP, H₃IDP⁻)Inefficient complexation due to competition from H⁺ ions.
Optimal pH (Near-Neutral)Partially deprotonated (H₂IDP²⁻, HIDP³⁻)Favorable equilibrium for complex formation.
High pH (Alkaline)Fully deprotonated (IDP⁴⁻)Risk of hydrolysis and formation of competing TcO₂ precipitate.

Table 2. Conceptual Influence of pH on Technetium-Imidodiphosphate Complexation.

Ionic strength, a measure of the total concentration of ions in a solution, can influence the formation and stability of metal complexes, particularly when charged species are involved. The interaction between a positively charged technetium core and the anionic imidodiphosphonate ligand is electrostatic in nature.

In solutions of low ionic strength, there are strong electrostatic attractions between the metal center and the ligand. As the ionic strength increases (e.g., by adding a salt like NaCl), the added ions can screen the electrostatic charges of the reactants. mdpi.com This screening effect can weaken the electrostatic attraction between the technetium ion and the IDP ligand, potentially affecting the complex formation constant. While specific studies on the ionic strength effects on Tc-IDP are scarce, general chemical principles suggest that stability would be maximal at a low, controlled ionic strength, typical of saline solutions used for injection. mdpi.com

For a radiopharmaceutical to be effective, the technetium complex must be kinetically inert, meaning it should not readily dissociate or exchange its chelating ligand for other molecules present in biological systems. Labile or semi-labile ligands can lead to the decomposition of the complex and undesired localization of the radionuclide. rsc.org

The Technetium-IDP complex is considered stable, which implies that the kinetics of ligand exchange are slow under physiological conditions. The chelate effect, described below, contributes significantly to this kinetic stability. While precise rate constants and activation parameters for ligand exchange on the Tc-IDP complex are not readily found in the literature, the successful use of this agent implies that the rate of dissociation is sufficiently slow relative to its biological uptake and clearance, ensuring that the technetium remains bound to the IDP ligand. snmjournals.org

Ionic Strength Effects on Complex Formation

Chelation Efficiency and Multi-dentate Coordination in Technetium Systems

Chelation is a process where a single ligand, known as a chelating agent, binds to a central metal ion at multiple points. Ligands capable of this are called polydentate. Imidodiphosphate, acting as a bidentate ligand, is an effective chelating agent for technetium. snmjournals.org

The high efficiency of chelation is primarily due to the chelate effect . This thermodynamic principle states that the formation of a chelate ring is entropically more favorable than the coordination of an equivalent number of separate, monodentate ligands. When a bidentate ligand like IDP replaces two monodentate ligands (e.g., water molecules) from the technetium coordination sphere, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS > 0). This favorable entropy change contributes to a more negative Gibbs free energy of formation (ΔG = ΔH - TΔS), resulting in a significantly more stable complex.

This enhanced stability, or high chelation efficiency, ensures that the technetium remains securely complexed by the imidodiphosphonate ligand, preventing its release in vivo and ensuring it is delivered effectively to the target tissue. The robust P-N-P backbone of IDP facilitates this multidentate coordination, making it a highly effective vehicle for the technetium radionuclide.

Radiochemical Behavior and Stability of Technetium Imidodiphosphate

Technetium Isotopes in Research Applications (e.g., Tc-99m, Tc-99)

The utility of technetium imidodiphosphate in research is largely defined by the choice of the technetium isotope. The two most significant isotopes in this context are Technetium-99m (Tc-99m) and Technetium-99 (Tc-99).

Technetium-99m (Tc-99m) is the most commonly used medical radioisotope in the world and the primary choice for clinical and research applications of imidodiphosphate. wikipedia.org Its desirable properties for imaging studies include a short half-life of approximately 6 hours and the emission of gamma rays at 140.5 keV, which is ideal for detection by gamma cameras. wikipedia.orgopenmedscience.com In the context of imidodiphosphate, Tc-99m is chelated to the diphosphonate molecule. This complex, often abbreviated as Tc-99m-IDP, is used in bone scintigraphy to detect areas of altered bone metabolism. researchgate.netscribd.com Research applications of Tc-99m imidodiphosphate have included comparative studies with other bone-seeking radiopharmaceuticals, such as methylene (B1212753) diphosphonate (MDP) and hydroxymethylene diphosphonate (HDP), to evaluate their biological characteristics and imaging quality. researchgate.net

Technetium-99 (Tc-99) is the decay product of Tc-99m. wikipedia.org It has a very long half-life of 211,000 years and emits low-energy beta particles. wikipedia.org Due to its long half-life and different decay mode, Tc-99 is not used for imaging. However, it is crucial in the research context for studying the chemistry of technetium radiopharmaceuticals. Because it is essentially non-radioactive for short-term experiments, it can be used in larger quantities to study the chemical structure and properties of this compound complexes without the high radiation fields associated with Tc-99m. unm.edu The presence of Tc-99 in Tc-99m preparations can sometimes compete with Tc-99m in the labeling reaction, potentially affecting the radiochemical purity. unm.edu

Isotope Half-life Decay Mode Primary Emission Primary Research Application with Imidodiphosphate
Technetium-99m (Tc-99m) ~6 hours wikipedia.orgIsomeric Transition openmedscience.com140.5 keV gamma rays wikipedia.orgDiagnostic bone imaging and scintigraphy. researchgate.netscribd.com
Technetium-99 (Tc-99) 211,000 years wikipedia.orgBeta Decay wikipedia.orgBeta particlesElucidating the chemical structure and properties of the complex. unm.edu

Radiolytic Effects on Complex Integrity and Degradation Pathways

Radiolysis refers to the decomposition of molecules as a result of ionizing radiation. In the case of Tc-99m imidodiphosphate, the gamma and beta radiation emitted by the technetium isotopes can lead to the breakdown of the complex. This can compromise the radiochemical purity of the preparation, which is defined as the percentage of the total radioactivity in the desired chemical form. unm.edu

The primary degradation pathway involves the breaking of the bond between the technetium and the imidodiphosphate ligand. This can result in the formation of "free" technetium, typically in the form of pertechnetate (B1241340) (TcO4-), and hydrolyzed-reduced technetium. unm.edu The presence of these impurities can lead to a suboptimal biodistribution of the radiopharmaceutical, potentially affecting the quality and interpretation of the resulting images. For instance, increased levels of free pertechnetate can lead to unwanted uptake in the thyroid and stomach.

Factors that can influence the rate of radiolysis include the radioactive concentration, the temperature, and the presence of stabilizing agents. To minimize radiolytic decomposition, preparations are often formulated with antioxidants and are stored under appropriate conditions.

Long-term Radiochemical Stability in Various Research Media

The long-term stability of Tc-99m imidodiphosphate is a critical factor for its use in research, particularly in studies that may extend over several hours. The radiochemical purity of the complex is expected to decrease over time due to radiolysis and chemical decomposition.

For example, a hypothetical stability study might yield results similar to the following:

Time Post-Preparation (hours) Radiochemical Purity in Saline (%) Radiochemical Purity in Serum (%)
1>98>97
6>95>93
24>85>80

This table is illustrative and not based on specific experimental data from the search results.

Decay Pathway Analysis and Daughter Nuclide Characterization for Research Purity

The decay of Tc-99m is a well-characterized process that is fundamental to its application and purity.

Decay Pathway: Technetium-99m decays via isomeric transition to Technetium-99. openmedscience.com This process involves the release of energy from the metastable nucleus primarily in the form of a 140.5 keV gamma ray. wikipedia.org This gamma emission is what is detected by imaging equipment. wikipedia.org A smaller percentage of decays occur through internal conversion, where the energy is transferred to an orbital electron, which is then ejected from the atom.

Daughter Nuclide: The daughter nuclide of Tc-99m is Technetium-99 (Tc-99). wikipedia.org As mentioned, Tc-99 is a beta emitter with a very long half-life. wikipedia.org

Impact on Research Purity: For research applications involving Tc-99m imidodiphosphate, the key concern regarding the decay pathway is the accumulation of the Tc-99 daughter nuclide. While the low-energy beta emission from Tc-99 does not interfere with gamma camera imaging, the increasing concentration of Tc-99 atoms can compete with Tc-99m for binding to the imidodiphosphate ligand during the initial preparation. unm.edu This can potentially lower the initial radiochemical purity. However, once the Tc-99m imidodiphosphate complex is formed, the decay of Tc-99m to Tc-99 results in a Tc-99 atom that remains chelated to the imidodiphosphate. The chemical properties of the complex are not significantly altered by this nuclear transition. The primary concern for purity over time is the radiolytic degradation of the complex rather than the presence of the Tc-99 daughter nuclide in a pre-formed complex.

Summary of Decay and Purity Characteristics:

Characteristic Description
Parent Nuclide Technetium-99m (Tc-99m) wikipedia.org
Decay Mode Isomeric Transition openmedscience.com
Primary Emission 140.5 keV Gamma Ray wikipedia.org
Daughter Nuclide Technetium-99 (Tc-99) wikipedia.org
Daughter Half-life 211,000 years wikipedia.org
Daughter Decay Mode Beta Decay wikipedia.org
Impact on Purity Accumulation of Tc-99 can compete with Tc-99m during labeling. unm.edu Radiolysis is the primary cause of decreased purity over time.

Mechanistic Research Investigations of Technetium Imidodiphosphate

Elucidation of Molecular Recognition Mechanisms in In Vitro Systems

The fundamental mechanism by which Technetium-99m imidodiphosphate localizes in skeletal tissue is through molecular recognition of the bone mineral matrix. In vitro studies have been crucial in elucidating this process, which is primarily driven by chemisorption. This process involves the formation of chemical bonds between the phosphonate (B1237965) groups of the imidodiphosphate molecule and the components of the bone matrix.

The primary target for Tc-IDP is hydroxyapatite (B223615), the main inorganic constituent of bone. auntminnie.com The imidodiphosphate molecule, characterized by a P-N-P bond, acts as a ligand that complexes with the technetium-99m radionuclide. This complex then binds to the hydroxyapatite crystals. It is postulated that the complex may dissociate, allowing the imidodiphosphate and technetium moieties to adsorb onto the inorganic and organic phases of the bone, respectively. auntminnie.com The P-N-P linkage is structurally distinct from the P-C-P bond in methylene (B1212753) diphosphonate (MDP) or the P-O-P bond in pyrophosphate, which influences its binding characteristics and stability. vulcanchem.com

In vitro models simulating the bone environment are used to study these interactions. The binding is understood to be a surface phenomenon where the radiopharmaceutical attaches to the surface of hydroxyapatite crystals. This interaction is particularly pronounced in areas of active bone formation where newly formed, smaller hydroxyapatite crystals provide a larger surface area for binding. auntminnie.com

Table 1: Molecular Recognition Characteristics of Technetium Imidodiphosphate in In Vitro Systems
ParameterFindingReference
Primary Binding TargetHydroxyapatite crystals in the inorganic bone matrix. auntminnie.com
Core Binding MechanismChemisorption, involving chemical bond formation with the crystal surface. auntminnie.com
Key Molecular StructureImidodiphosphate (P-N-P linkage) complexed with Technetium-99m. vulcanchem.com
Binding Site PreferenceHigher affinity for areas with newly forming, amorphous hydroxyapatite crystals due to greater surface area. auntminnie.comnih.gov

Interaction Mechanisms with Inorganic Materials and Surfaces in Model Studies

Model studies using synthetic inorganic materials are essential for isolating and understanding the interaction of Tc-IDP with bone mineral. The most common model material is synthetic hydroxyapatite (HA) powder, which mimics the inorganic phase of bone.

Research using these models has demonstrated that the adsorption of technetium-labeled phosphonates onto hydroxyapatite is a rapid process. researchgate.net For the related compound Tc-MDP, this adsorption occurs almost instantaneously (within 30 seconds) and is not dependent on temperature, suggesting a strong chemical affinity rather than a metabolic process. researchgate.net The binding of Tc-IDP is likewise understood to be a direct interaction with the calcium phosphate (B84403) surface. Studies have shown that the chemical constitution of the phosphate components and the presence of other anions can influence the degree of adsorption onto hydroxyapatite. researchgate.net

Furthermore, in vitro investigations have revealed that bisphosphonate compounds, a class that includes imidodiphosphate analogues, exhibit significantly higher adsorption on amorphous calcium phosphate compared to more crystalline forms. nih.gov This is consistent with the observation of increased uptake in areas of active bone remodeling, where the mineral is less mature and more amorphous. nih.gov The interaction is primarily with the inorganic compartment of bone, as binding is significantly reduced on demineralised bone matrices. schulterorthopaedie.at

Table 2: Interaction of this compound with Inorganic Surfaces
Inorganic MaterialInteraction FindingInfluencing FactorsReference
Synthetic Hydroxyapatite (HA)Demonstrates strong and rapid adsorption to the HA surface.Binding affinity can be influenced by coexisting anions. researchgate.net
Amorphous Calcium PhosphateShows significantly higher adsorption compared to crystalline forms.The amorphous structure presents a larger effective surface area for binding. nih.gov
Crystalline Calcium PhosphateLower binding affinity compared to amorphous forms.More ordered structure reduces available binding sites. nih.gov
Demineralised Bone MatrixBinding is very low, confirming the interaction is predominantly with the inorganic mineral component.Absence of hydroxyapatite. schulterorthopaedie.at

Comparative Studies of Binding Mechanisms with Other Phosphonate Compounds in Non-biological Matrices

Comparative studies are vital for contextualizing the performance of Tc-IDP relative to other technetium-labeled bone imaging agents. These studies typically compare Tc-IDP with compounds like Tc-MDP (methylene diphosphonate), Tc-HEDP (1-hydroxyethylidene-1,1-diphosphonate), Tc-HMDP (hydroxymethylene diphosphonate), and Tc-Pyrophosphate (PYP). nih.gov The primary non-biological matrix used for these comparisons is, again, hydroxyapatite.

The structural differences between these compounds—specifically the bridge connecting the two phosphonate groups (P-N-P in imidodiphosphate, P-C-P in diphosphonates, and P-O-P in pyrophosphate)—are a key determinant of their binding affinity and in vivo stability. vulcanchem.comnih.gov The P-C-P and P-N-P bonds are resistant to enzymatic hydrolysis by phosphatases, unlike the P-O-P bond in pyrophosphate, which leads to better in vivo stability and clearer images. nih.gov

Animal studies comparing Tc-IDP with Tc-pyrophosphate and Tc-diphosphonate showed a relatively higher uptake of radioactivity in bone for Tc-IDP, with less accumulation in soft tissues. nih.gov Other studies have shown that newer bisphosphonates, which have been structurally optimized, can exhibit even higher binding to hydroxyapatite than standard agents like Tc-MDP. nih.govturkjps.org For instance, the presence of a hydroxyl group, as in Tc-HMDP, is thought to enable a tridentate binding pattern with hydroxyapatite, potentially enhancing affinity compared to the bidentate structure of Tc-MDP. nih.govresearchgate.net

Table 3: Comparative Binding of Technetium Phosphonates to Hydroxyapatite
CompoundCentral LinkageRelative Bone Binding/UptakeKey FindingReference
Tc-Imidodiphosphate (IDP)P-N-PHighShowed higher bone uptake and lower soft tissue accumulation compared to early phosphonates. nih.govnih.gov
Tc-Methylene Diphosphonate (MDP)P-C-PHigh (Standard)Considered a superior agent to pyrophosphate due to higher stability and bone affinity. snmjournals.org
Tc-Hydroxymethylene Diphosphonate (HMDP)P-C-P (with -OH group)Very HighThe hydroxyl group allows for a potential tridentate binding, enhancing affinity over MDP. nih.govresearchgate.net
Tc-1-hydroxyethylidene-1,1-diphosphonate (HEDP)P-C-P (with -OH group)ModerateDespite a tridentate structure, it shows lower bone accumulation than MDP, which is not fully understood. nih.gov
Tc-Pyrophosphate (PYP)P-O-PLowerSusceptible to in vivo enzymatic degradation, leading to lower stability and higher background activity. nih.gov

Intracellular Fate Studies and Cellular Uptake Mechanisms in Model Cell Lines (in vitro research)

Research into the intracellular fate of technetium-labeled phosphonates is less extensive, as their primary mechanism of action is binding to the extracellular bone matrix. However, some studies have explored interactions with bone-related cells to determine if cellular uptake plays a role.

In vitro studies using model cell lines, such as osteoblast-like cells, have investigated the accumulation mechanisms of these compounds. For Tc-MDP, research using fetal mice calvaria and osteoblast-like cells found that accumulation was consistent in areas of cell growth but also occurred on fixed calvarial fragments, suggesting the process is dominated by chemical adsorption to the mineral matrix rather than active cellular uptake. researchgate.net A direct relationship between the number of osteoblast-like cells and Tc-MDP accumulation was not established. researchgate.net

While specific studies on the intracellular fate of Tc-IDP are scarce, research on other technetium-labeled agents provides some insight into potential mechanisms. For nanoparticles, cellular uptake is known to be a complex, energy-dependent process involving pathways like clathrin-mediated endocytosis and macropinocytosis. nih.gov Studies on other technetium complexes, such as [99mTc]TcO4-, have used engineered cancer cell lines (e.g., MDA-MB-231 expressing the sodium iodide symporter) to characterize uptake, efflux, and subcellular localization. nih.govmdpi.com These studies are crucial for understanding the radiobiological effects at a cellular level but highlight that significant uptake generally requires a specific transport mechanism, which does not appear to be the primary route for bone-seeking phosphonates. The consensus for compounds like Tc-IDP remains that their accumulation is overwhelmingly governed by physicochemical adsorption onto the extracellular hydroxyapatite surface. researchgate.net

Table 4: Summary of Cellular Interaction Studies for Technetium Phosphonates
Model SystemCompound StudiedKey FindingImplication for Tc-IDPReference
Fetal Mice Calvaria / Osteoblast-like cellsTc-MDPAccumulation was not directly related to the number of cells; significant binding occurred on fixed (non-living) bone fragments.Suggests the primary mechanism is not active cellular uptake but physicochemical adsorption to the mineral matrix. researchgate.net
Human Osteosarcoma Cells (U2OS)[99mTc]Tc-IbandronateDemonstrated cellular incorporation, but the study's primary focus was on comparing hydroxyapatite binding.While some cellular interaction may occur, its contribution to overall bone localization is likely minor compared to mineral binding. turkjps.org
hNIS-expressing Breast Cancer Cells (MDA-MB-231)[99mTc]TcO4-Cellular uptake was dependent on a specific transporter (hNIS) to achieve intracellular concentration.Highlights that significant intracellular accumulation of technetium complexes typically requires a dedicated transport mechanism, which is not the case for Tc-IDP. nih.govmdpi.com

Theoretical and Computational Chemistry of Technetium Imidodiphosphate

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding of transition metal complexes, including those of technetium. researchgate.net For technetium imidodiphosphate, DFT calculations, often employing hybrid functionals like B3LYP and basis sets such as LANL2DZ for the technetium atom, provide profound insights into the nature of the metal-ligand interactions. researchgate.netkoreascience.kr

Studies on analogous technetium-diphosphonate complexes, such as Tc-MDP, reveal that the bonds between technetium and the oxygen atoms of the phosphonate (B1237965) groups are highly polarized towards the oxygen atoms. koreascience.kr This indicates a significant ionic character in the Tc-O bond, more so than a covalent contribution. koreascience.kr Natural Bond Orbital (NBO) analysis, a common tool used alongside DFT, further elucidates the bonding situation by quantifying the charge distribution and orbital interactions. koreascience.kr The electronic transitions observed in the absorption spectra of such complexes are predominantly of the ligand-to-metal charge transfer (LMCT) type. koreascience.kr The solvent environment can also influence the electronic structure, with polar solvents typically causing a blue shift in the absorption spectra. koreascience.kr

Table 1: Representative DFT-Calculated Parameters for a Technetium-Imidodiphosphate Model

Parameter Calculated Value Interpretation
Tc-O Bond Length (Å) 2.0 - 2.2 Indicates the distance between the technetium center and coordinating oxygen atoms.
O-Tc-O Bond Angle (°) 85 - 95 Describes the geometry of the coordination sphere around the technetium ion.
Mulliken Charge on Tc +1.2 to +1.5 Suggests a significant positive charge on the technetium atom, consistent with its oxidation state and ionic bonding.
Mulliken Charge on O -0.8 to -1.0 Indicates a high negative charge on the coordinating oxygen atoms, highlighting the bond polarity.

Note: The values in this table are illustrative and based on typical DFT calculations for similar technetium-diphosphonate complexes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Metal Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. nih.gov These simulations model the physical movements of atoms and molecules over time, providing a detailed view of the complex's conformational flexibility and its interactions with the surrounding solvent molecules. mdpi.comnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: The imidodiphosphonate ligand can adopt various conformations. MD simulations can identify the most stable conformations of the complex and the energy barriers between them.

Analyze Ligand-Metal Interactions: These simulations can reveal the dynamic nature of the technetium-oxygen bonds, including bond stretching and angle bending vibrations. This provides a more realistic picture than the static view from DFT calculations.

Investigate Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of the hydration shell around the complex and its influence on the complex's structure and stability.

The insights gained from MD simulations are crucial for understanding how the complex behaves in a biological environment, complementing experimental observations. nih.gov

Quantum Chemical Calculations for Spectroscopic Interpretation and Prediction

Quantum chemical calculations are indispensable tools for interpreting and predicting the spectroscopic properties of molecules like this compound. unipd.itmdpi.com These methods can calculate various spectroscopic parameters with a high degree of accuracy.

Vibrational Spectroscopy: By calculating the vibrational frequencies and normal modes, quantum chemistry can aid in the assignment of experimental infrared (IR) and Raman spectra. This allows for the identification of characteristic vibrational signatures of the this compound complex.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra. koreascience.kr For this compound, TD-DFT calculations can predict the energies and intensities of electronic transitions, which are, as mentioned, often characterized as LMCT bands. koreascience.kr This is vital for understanding the photophysical properties of the complex. nih.gov

NMR Spectroscopy: While more computationally intensive, quantum chemical methods can also predict NMR chemical shifts. This can be a valuable tool for characterizing the structure of the complex in solution and for correlating chemical shifts with electronic structure.

The synergy between quantum chemical calculations and experimental spectroscopy provides a robust framework for the detailed characterization of this compound. mdpi.comuj.edu.pl

Computational Design and Screening of Novel Imidodiphosphonate Ligands

Computational chemistry plays a pivotal role in the rational design of new ligands with tailored properties. nih.govrsc.org For technetium complexes, the goal is often to improve stability, selectivity, or other pharmacokinetic properties. nih.gov A computational approach to designing novel imidodiphosphonate ligands would typically involve:

Library Generation: Creating a virtual library of candidate imidodiphosphonate ligands with systematic variations in their chemical structure. This could include modifying the backbone of the ligand or adding different functional groups.

Computational Screening: Using high-throughput computational methods, such as molecular docking and DFT calculations, to predict the binding affinity and stability of the technetium complexes for each ligand in the library.

Lead Identification: Identifying the most promising candidate ligands based on the screening results for subsequent experimental validation.

This in silico approach can significantly accelerate the discovery and optimization of new technetium-based radiopharmaceuticals. plos.orgbiorxiv.org

Thermodynamic and Kinetic Modeling of Complexation Reactions

Understanding the thermodynamics and kinetics of the complexation reaction between technetium and imidodiphosphate is crucial for optimizing its synthesis and predicting its in vivo fate. nih.gov

Thermodynamic Modeling: This involves the calculation of thermodynamic parameters such as the Gibbs free energy of formation (ΔG), enthalpy of formation (ΔH), and entropy of formation (ΔS) for the this compound complex. researchgate.net These parameters determine the stability constant (K) of the complex, which is a measure of the strength of the metal-ligand interaction. mdpi.com A high stability constant is generally desirable for in vivo applications to prevent the release of free technetium. nih.gov

Kinetic Modeling: This focuses on the rates of the complexation and decomplexation reactions. mdpi.com Even if a complex is thermodynamically stable, it may be kinetically labile, meaning it can dissociate quickly. nih.gov Computational methods can be used to model the reaction pathways and calculate the activation energies for the formation and dissociation of the complex, providing insights into its kinetic inertness.

Table 2: Representative Thermodynamic and Kinetic Parameters for this compound Complexation

Parameter Symbol Representative Value Significance
Stability Constant log K 18 - 25 A high value indicates a thermodynamically stable complex.
Gibbs Free Energy ΔG° (kJ/mol) -100 to -140 A large negative value signifies a spontaneous complexation reaction.
Enthalpy of Formation ΔH° (kJ/mol) -40 to -60 A negative value indicates that the complexation is an exothermic process.
Entropy of Formation ΔS° (J/mol·K) 150 - 200 A positive value suggests an increase in disorder upon complexation, often due to the release of solvent molecules.

Note: These values are illustrative and based on data for similar stable metal-ligand complexes.

Comparative Academic Research Analysis of Technetium Imidodiphosphate

Structural and Radiochemical Comparisons with Hydroxyethylidene Diphosphonate (HEDP) in Research Contexts

The fundamental difference between imidodiphosphate and other diphosphonates used in radiopharmaceuticals, such as hydroxyethylidene diphosphonate (HEDP), lies in the central atomic bridge of the ligand. snmjournals.org Imidodiphosphate is characterized by a phosphorus-nitrogen-phosphorus (P-N-P) bond, distinguishing it from the phosphorus-carbon-phosphorus (P-C-P) linkage found in HEDP and methylene (B1212753) diphosphonate (MDP). snmjournals.orgvulcanchem.com This structural variation significantly influences the molecule's conformation, chelating ability, and in vivo biodistribution when complexed with ⁹⁹ᵐTc.

Structurally, the P-N-P bond in imidodiphosphate imparts a configuration that shares similarities with pyrophosphate (P-O-P). snmjournals.org Research indicates that compounds with imidodiphosphate structures are effective chelating agents. snmjournals.org The substitution of a carbon atom in the P-C-P backbone of HEDP with a nitrogen atom in the P-N-P structure of IDP alters bond angles and lengths, which in turn affects the stability and radiochemical properties of the resulting technetium complex.

From a radiochemical and biological standpoint, these structural differences manifest in distinct performance characteristics. Comparative studies in animal models have shown that ⁹⁹ᵐTc-IDP exhibits a higher uptake of radioactivity in bone compared to ⁹⁹ᵐTc-labeled HEDP and other diphosphonates. nih.govoup.comnih.gov Furthermore, ⁹⁹ᵐTc-IDP demonstrates more favorable pharmacokinetics, with lower accumulation in soft tissues, particularly the kidneys, and faster clearance from the blood. snmjournals.orgnih.govoup.com One study reported that ⁹⁹ᵐTc-IDP concentrated 20% higher in bone relative to an ⁸⁵Sr reference standard, whereas other ⁹⁹ᵐTc-agents had concentrations 20% lower than the standard. snmjournals.org While some clinical comparisons between HEDP and another phosphonate (B1237965), MDP, found no significant difference in lesion detection, HEDP did show a higher tumor-to-bone ratio. nih.gov The enhanced bone affinity of ⁹⁹ᵐTc-IDP is a key area of research interest. nih.govoup.com

Table 1: Structural and Radiochemical Comparison of Technetium-labeled Imidodiphosphate (IDP) and Hydroxyethylidene Diphosphonate (HEDP)

FeatureTechnetium Imidodiphosphate (⁹⁹ᵐTc-IDP)Technetium Hydroxyethylidene Diphosphonate (⁹⁹ᵐTc-HEDP)
Core Ligand StructureImidodiphosphate (IDP)Hydroxyethylidene Diphosphonate (HEDP)
Central Atomic BridgeP-N-P (Phosphorus-Nitrogen-Phosphorus) snmjournals.orgP-C-P (Phosphorus-Carbon-Phosphorus) vulcanchem.com
Bone UptakeRelatively higher uptake in bone compared to other phosphonates. snmjournals.orgnih.govoup.comEffective bone uptake, though generally reported to be lower than IDP. nih.gov
Soft Tissue ClearanceLower accumulation in soft tissues and faster blood clearance. snmjournals.orgnih.govSlower blood clearance compared to IDP. nih.gov
Key Structural AnalogPyrophosphate (P-O-P) snmjournals.orgMethylene Diphosphonate (P-C-P) vulcanchem.com

Analogous Rhenium and Other Transition Metal Imidodiphosphonate Chemistry

The chemistry of the imidodiphosphate ligand is not limited to technetium. Its ability to form stable complexes with a variety of transition metals is a subject of broader inorganic and organometallic research. Rhenium, being in the same group of the periodic table as technetium, shares many chemical properties. wikipedia.org This similarity makes rhenium an important analog for research in radiopharmacy, as stable rhenium complexes can be studied to predict the behavior of their radioactive technetium counterparts. wikipedia.org The development of rhenium phosphonate complexes, including those with imidodiphosphate, has been explored for potential therapeutic applications. google.com

Beyond rhenium, the imidodiphosphate moiety readily forms complexes with other transition metals. Potentiometric studies have measured the formation constants of adenyl-5'-yl imidodiphosphate with several bivalent transition metal ions, including manganese (Mn²⁺), as well as magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govcore.ac.uk These studies revealed that the resulting metal complexes are generally slightly more stable than analogous complexes formed with Adenosine Triphosphate (ATP). nih.gov This increased stability is attributed to a greater enthalpy change upon complex formation. core.ac.uk The nature of the metal-nitrogen (M=N) bond in imido complexes is highly dependent on the specific metal and its d-electron configuration, with late transition metals showing different electronic features compared to early transition metals. chemrxiv.org This field of study provides fundamental insights into the coordination chemistry that underpins the function of metal-based radiopharmaceuticals.

Distinctive Features and Research Advantages of this compound over Related Complexes

The primary research advantage of this compound stems from its superior in vivo biodistribution characteristics when compared to other ⁹⁹ᵐTc-labeled bone-seeking agents like ⁹⁹ᵐTc-HEDP and ⁹⁹ᵐTc-pyrophosphate. nih.govoup.com The key distinctive features that drive this advantage are:

Higher Bone Affinity : Research has consistently demonstrated that ⁹⁹ᵐTc-IDP exhibits a greater uptake and accumulation in skeletal tissue. snmjournals.orgnih.govoup.com This higher target-to-background ratio is a significant advantage in research contexts aimed at high-resolution skeletal imaging.

Faster Blood and Soft Tissue Clearance : ⁹⁹ᵐTc-IDP is cleared more rapidly from the bloodstream and shows less retention in non-target soft tissues. snmjournals.orgnih.gov This leads to clearer images of the skeleton with reduced interference from background radioactivity, a desirable trait for diagnostic accuracy.

Unique P-N-P Backbone : The P-N-P linkage is the structural origin of these advantages. snmjournals.org It is believed that this configuration, distinct from the P-C-P bond of HEDP and MDP and the P-O-P bond of pyrophosphate, results in a complex with optimal stereochemistry and stability for binding to the hydroxyapatite (B223615) matrix of bone. snmjournals.orgvulcanchem.com

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compound (⁹⁹ᵐTc-IDP)Technetium-99m-labeled stannous imidodiphosphate
Hydroxyethylidene Diphosphonate (HEDP)(1-hydroxyethane-1,1-diyl)diphosphonic acid
Methylene Diphosphonate (MDP)Methylenediphosphonic acid
PyrophosphateDiphosphoric acid
Adenosine Triphosphate (ATP)Adenosine 5'-triphosphate

Future Directions and Emerging Research Avenues for Technetium Imidodiphosphate

Development of Novel Synthetic Methodologies for Enhanced Research Scalability

The conventional preparation of Technetium Imidodiphosphate involves the use of a freeze-dried kit, where stannous ions (Sn²⁺) reduce the pertechnetate (B1241340) (TcO₄⁻) eluted from a ⁹⁹Mo/⁹⁹mTc generator, allowing it to complex with the imidodiphosphate ligand. nih.govsnmjournals.org While effective for clinical production, scaling this methodology for diverse and high-throughput academic research presents challenges that necessitate the development of novel synthetic approaches.

Future research is directed towards overcoming common hurdles in kit production to enhance reliability and scalability. nih.gov Key areas of focus include:

Improving Reductant Stability: The stannous ion is highly susceptible to oxidation, which can lead to incomplete reduction of technetium and lower radiochemical purity. oup.comunm.edu Research into more robust reducing agents or novel formulations that protect the stannous ion from oxidation, for instance by ensuring a completely deoxygenated environment, is crucial for producing consistent, research-grade material. oup.com

Optimizing Reaction Conditions: The development of new methods, potentially leveraging microfluidics or automated synthesis platforms, could allow for precise control over reaction parameters such as pH, reagent concentrations, and incubation times. nih.gov Such control can maximize radiochemical yield and purity, which is critical for the reproducibility of research studies. viamedica.plmdpi.com

Enhancing Kit Stability: For academic labs that may not have immediate access to a radiopharmacy, the development of kits with longer shelf-lives is a significant goal. This involves exploring the use of different stabilizing agents, such as ascorbic acid or gentisic acid, to prevent the degradation of the complex over time. nih.gov

The International Atomic Energy Agency (IAEA) continues to support research into developing a new generation of ⁹⁹mTc kits to make these diagnostic tools more widely available for research and clinical use, underscoring the global importance of refining these synthetic methodologies. iaea.orgiaea.org

Exploration of this compound in Advanced Materials Science Research (e.g., surface functionalization)

The inherent affinity of bisphosphonates for calcium phosphate (B84403) surfaces opens a promising, yet largely unexplored, research avenue for this compound in materials science. nih.gov While direct research is nascent, the principles derived from related fields suggest significant potential, particularly in the surface functionalization of biomaterials.

Future research can be conceptualized in the following areas:

Bioactive and Imageable Implant Coatings: Bisphosphonates like zoledronic acid are coated onto orthopedic implants to reduce bone resorption and improve integration. nih.gov this compound could be used to create a dual-purpose surface coating that not only promotes osseointegration but also allows for non-invasive imaging of the implant-bone interface over time using SPECT imaging. nih.govmdpi.com This would provide invaluable data on the biological performance of the implant in vivo.

Targeted Nanoparticle Systems: Nanoparticles are increasingly used for targeted drug delivery. mdpi.com Functionalizing the surface of nanoparticles (such as those made from gold, iron oxide, or polymers) with this compound could create a "bone-seeking" nanoplatform. mdpi.comnih.gov Such a system could be used to deliver therapeutic agents directly to bone tissue or bone metastases, with the Tc-99m label serving as a way to track the biodistribution and pharmacokinetics of the nanoparticles via imaging. mdpi.com

The ability to easily modify surfaces to control their biological interactions is a cornerstone of modern materials science. microfluidicshub.eu The unique properties of this compound—combining a bone-targeting moiety with a readily imageable radionuclide—make it a compelling candidate for developing the next generation of smart biomaterials and targeted therapeutic delivery systems. mdpi.com

Table 1: Potential Applications in Materials Science
Application AreaConceptPotential Research Goal
Orthopedic ImplantsSurface functionalization of titanium or hydroxyapatite (B223615) implants with Tc-99m-Imidodiphosphate.To create a bioactive surface that enhances osseointegration and allows for post-operative imaging of implant stability and bone remodeling.
Bone-Targeted NanomedicineConjugation of Tc-99m-Imidodiphosphate to the surface of drug-loaded nanoparticles.To develop a trackable drug delivery system for treating bone diseases (e.g., osteoporosis, bone cancer) with enhanced local efficacy and minimal systemic toxicity.
Tissue Engineering ScaffoldsIncorporation of Tc-99m-Imidodiphosphate into biodegradable scaffolds for bone regeneration.To monitor the process of scaffold degradation and new bone formation non-invasively over time.

Application as a Radiochemical Probe in In Vitro and Ex Vivo Biological System Research

Beyond its use in whole-organism (in vivo) imaging, this compound is an ideal candidate for use as a radiochemical probe in controlled laboratory settings. In vitro (using cell cultures) and ex vivo (using tissue removed from an organism) models are critical for dissecting complex biological mechanisms at the cellular and tissue level. researchgate.net

Emerging research applications include:

In Vitro Cell-Based Assays: this compound can be used in cultures of bone cells (osteoblasts, osteoclasts) or cancer cells (e.g., prostate, breast) to quantify bone mineral matrix deposition or the affinity of metastatic cells to bone-like substrates. researchgate.netscience.gov Such assays are invaluable for high-throughput screening of new drugs designed to modulate bone metabolism or prevent metastasis. nih.govresearchgate.net The rate of uptake and internalization of the radiotracer can provide quantitative data on cellular processes. researchgate.net

Ex Vivo Organ Culture: In ex vivo models, such as cultured bone fragments, this compound can be used to assess the metabolic activity of the tissue under various experimental conditions. This bridges the gap between simplistic in vitro cultures and complex in vivo studies, allowing researchers to study tissue-level responses to therapeutic agents in a highly controlled environment. researchgate.net

These approaches allow for precise quantification of tracer uptake, which directly correlates with biological activity, offering a powerful tool for fundamental bone biology and oncology research.

Integration with Advanced Pre-clinical Imaging Modalities as a Research Tool

While traditionally used with 2D scintigraphy or standard SPECT, the integration of this compound with advanced preclinical imaging systems represents a significant leap forward for research. snmjournals.org Modern preclinical imaging platforms often combine multiple modalities to provide a more complete biological picture. scintica.com

The primary future direction is the use of high-resolution SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) systems. mdpi.comnih.gov

Synergistic Data Acquisition: SPECT provides highly sensitive functional data on the metabolic activity indicated by this compound uptake, while CT provides high-resolution anatomical information. nih.govrsc.org

Precise Localization and Quantification: By fusing the SPECT and CT images, researchers can precisely localize areas of high metabolic activity within the skeletal anatomy of animal models. This allows for accurate quantification of tracer uptake in specific regions of interest (e.g., a healing fracture, a growing tumor), providing more robust and reproducible data than is possible with SPECT alone. researchgate.netfrontiersin.org

This multimodal approach transforms this compound from a simple imaging agent into a sophisticated research tool for the quantitative study of bone pathophysiology in preclinical models of disease, enhancing the translation of findings to the clinical realm. openmedscience.comscintica.com

Addressing Challenges in Radiochemical Synthesis and Quality Control for Academic Research Applications

For this compound to be a reliable tool in academic research, stringent control over its synthesis and quality is paramount. Unlike routine clinical use, research applications often require smaller, more frequent, and highly characterized batches. Several challenges must be consistently addressed.

A major challenge is ensuring a high and consistent radiochemical purity (RCP) . ymaws.com The acceptable RCP for clinical radiopharmaceuticals is typically 95% or higher. researchgate.net Common impurities include:

Free Pertechnetate (⁹⁹mTcO₄⁻): Results from incomplete reduction of the technetium or re-oxidation of the final complex. unm.edumdpi.com

Reduced/Hydrolyzed Technetium (⁹⁹mTcO₂): Forms when the reduced technetium fails to complex with the imidodiphosphate ligand. unm.edumdpi.com

These impurities can alter the biodistribution of the tracer and confound research results. unm.edu Key factors influencing their formation include the quality of the generator eluate, the molar ratio of stannous ion to technetium, and the presence of oxidizing agents. unm.edu

Another significant challenge is the radiolytic decomposition of the compound, where the radiation from Tc-99m itself can damage the complex, especially at high radioactive concentrations, reducing its purity over time. unm.edunih.gov

To address these issues, robust quality control (QC) procedures are essential in a research setting.

Chromatography: Thin-Layer Chromatography (TLC) is the most common method used to separate the desired labeled compound from impurities, allowing for the calculation of RCP. ymaws.comnih.govnih.gov

Stability Testing: The stability of each batch must be verified over its intended period of use to ensure that radiolytic decomposition does not compromise the results. nih.gov The use of stabilizers like ascorbic acid can improve in vitro stability. nih.gov

Table 2: Common Impurities and QC Methods
ImpurityCausePotential Impact on ResearchPrimary QC Method
Free ⁹⁹mTc-PertechnetateIncomplete reduction; oxidation of Sn²⁺ or complex. unm.edumdpi.comUptake in thyroid, salivary glands, and stomach, obscuring target data.Thin-Layer Chromatography (TLC). ymaws.com
Reduced/Hydrolyzed ⁹⁹mTc (⁹⁹mTcO₂)Insufficient ligand; improper pH. unm.edumdpi.comUptake in the reticuloendothelial system (liver, spleen), altering biodistribution.Thin-Layer Chromatography (TLC). ymaws.com

Successfully managing these synthesis and QC challenges is fundamental to ensuring the validity and reproducibility of academic research utilizing this compound. ijrr.commdpi.com

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing technetium imidodiphosphate complexes?

Synthesis typically involves reacting technetium precursors (e.g., pertechnetate, TcO4\text{TcO}_4^-) with imidodiphosphate ligands under controlled pH and redox conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., 17O^{17}\text{O}- and 15N^{15}\text{N}-NMR to probe ligand coordination) and infrared spectroscopy (FT-IR) to identify functional group interactions . For purity validation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended .

Q. How can researchers assess the stability of this compound in aqueous solutions?

Stability studies involve monitoring ligand dissociation kinetics using UV-Vis spectroscopy under varying pH, temperature, and ionic strength. Competitive ligand experiments (e.g., introducing EDTA or other chelators) quantify the complex’s thermodynamic stability constants. Recent studies highlight imidodiphosphate’s resistance to hydrolysis in neutral-to-alkaline conditions but susceptibility to decomposition in highly acidic media .

Q. What analytical techniques are critical for distinguishing this compound from related phosphate analogs (e.g., pyrophosphate or polyphosphate)?

X-ray absorption spectroscopy (XAS) provides atomic-level insights into Tc coordination geometry, differentiating monodentate vs. bidentate binding modes. Additionally, 31P^{31}\text{P}-NMR can resolve distinct phosphorus environments in imidodiphosphate versus pyrophosphate .

Advanced Research Questions

Q. How does this compound behave in solvent extraction systems involving uranium coextraction?

In systems using DEHiBA as an extractant, this compound forms mixed-ligand complexes such as (DEHiBA)2(UO2)(NO3)(TcO4)\text{(DEHiBA)}_2(\text{UO}_2)(\text{NO}_3)(\text{TcO}_4), where TcO4\text{TcO}_4^- replaces one nitrate in the uranyl coordination sphere. Distribution ratios (DTcD_{\text{Tc}}) depend on nitric acid concentration and uranium loading, with synergistic effects observed at high UO22+\text{UO}_2^{2+} concentrations .

Q. What spectroscopic and computational approaches resolve contradictions in proposed coordination geometries of this compound complexes?

Conflicting data on monodentate vs. bidentate binding can be addressed by combining FT-IR (to identify Tc–O–P vibrational modes) with density functional theory (DFT) calculations. For example, XAS edge analysis and extended X-ray absorption fine structure (EXAFS) validated monodentate coordination in TcO4\text{TcO}_4^--containing uranyl complexes .

Q. How can thermodynamic modeling improve predictions of this compound behavior in nuclear waste scenarios?

Models incorporating activity coefficients (e.g., Pitzer equations) and speciation data account for non-ideal behavior in high-ionic-strength solutions. A study on Tc\text{Tc}-DEHiBA systems demonstrated that including mixed-ligand species in the model improved agreement with experimental distribution ratios .

Q. What methodologies quantify technetium volatilization during high-temperature processing of imidodiphosphate-containing materials?

Thermogravimetric analysis (TGA) coupled with mass spectrometry tracks Tc\text{Tc}-bearing gaseous species (e.g., TcO3F\text{TcO}_3\text{F}) released at temperatures >1000°C. Volatility profiles correlate with melt composition, with borosilicate glasses showing ~65% Tc\text{Tc} loss at 1100°C .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (e.g., combining spectroscopy, modeling, and batch extraction) to address mechanistic ambiguities .
  • Standardize reporting of experimental conditions (e.g., ionic strength, counterion effects) to enhance reproducibility .
  • Explore mixed-ligand systems to improve Tc\text{Tc} selectivity in nuclear separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.